molecular formula C16H18ClN3O3 B6710733 N-butyl-2-[5-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]acetamide

N-butyl-2-[5-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B6710733
M. Wt: 335.78 g/mol
InChI Key: AMDAZPXXIGIDJN-UHFFFAOYSA-N
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Description

N-butyl-2-[5-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that features a unique combination of functional groups, including a benzofuran ring, an oxadiazole ring, and a butyl chain

Properties

IUPAC Name

N-butyl-2-[5-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-2-3-5-18-14(21)9-13-19-16(23-20-13)12-8-11(17)7-10-4-6-22-15(10)12/h7-8H,2-6,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDAZPXXIGIDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=NOC(=N1)C2=CC(=CC3=C2OCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-[5-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the benzofuran derivative with a nitrile oxide, which can be generated in situ from a suitable precursor such as a hydroximoyl chloride.

    Attachment of the Butyl Chain: The butyl chain can be introduced through a nucleophilic substitution reaction, where the oxadiazole derivative is reacted with butyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-[5-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: As a precursor for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-butyl-2-[5-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran and oxadiazole rings can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

N-butyl-2-[5-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]acetamide can be compared with other similar compounds such as:

    Benzofuran Derivatives: Compounds containing the benzofuran ring, which are known for their diverse biological activities.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, which are known for their antimicrobial and anticancer properties.

    Chlorinated Aromatic Compounds: Compounds containing chlorine atoms on aromatic rings, which are known for their reactivity and potential bioactivity.

The uniqueness of this compound lies in its combination of these functional groups, which can lead to synergistic effects and enhanced bioactivity.

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